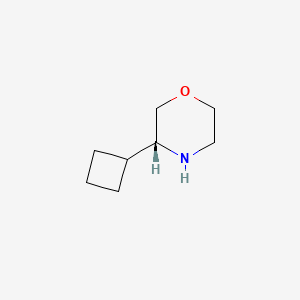

(R)-3-Cyclobutylmorpholine

Description

Significance of Chiral Nitrogen Heterocycles in Contemporary Synthetic Chemistry

Chiral nitrogen heterocycles are fundamental structural motifs found in a vast array of biologically active compounds, including a significant percentage of pharmaceuticals approved by the FDA. evitachem.com Their rigid frameworks and the stereochemical information embedded within their chiral centers are crucial for molecular recognition and interaction with biological targets such as enzymes and receptors. The precise three-dimensional arrangement of atoms in these molecules can dictate their pharmacological activity, making the development of methods for their stereoselective synthesis a cornerstone of modern medicinal chemistry. evitachem.comambeed.com The morpholine (B109124) scaffold, a six-membered heterocycle containing both an oxygen and a nitrogen atom, is a particularly privileged structure in drug discovery due to its favorable physicochemical properties, such as improved solubility and metabolic stability. acs.org

Evolution of Stereoselective Synthetic Approaches to Morpholine Derivatives

The synthesis of chiral morpholines has evolved significantly, moving from classical resolutions to more sophisticated and efficient stereoselective methods. acs.orgscribd.com Early approaches often relied on the use of starting materials from the chiral pool, such as amino acids. google.com However, the demand for structural diversity has spurred the development of a variety of catalytic asymmetric syntheses.

Key strategies that have been developed include:

Ring-opening of aziridines: The reaction of activated aziridines with suitable oxygen-containing nucleophiles provides a powerful and stereospecific route to substituted morpholines. scribd.com

Cyclization of amino alcohols: The intramolecular cyclization of enantiomerically enriched amino alcohols is a common and effective method for constructing the morpholine ring. researchgate.net

Oxyamination of alkenes: The copper-promoted addition of an alcohol and an amine across a double bond offers a direct pathway to functionalized morpholines. nih.gov

Reductive etherification: The intramolecular reductive etherification of N-substituted amino alcohols has been successfully applied to the stereoselective synthesis of C-substituted morpholines. researchgate.net

Tandem reactions: One-pot tandem reactions, such as hydroamination followed by asymmetric transfer hydrogenation, have emerged as an efficient strategy for the enantioselective synthesis of 3-substituted morpholines. researchgate.net

These evolving synthetic methodologies have provided chemists with a robust toolbox to access a wide range of structurally diverse and enantiomerically pure morpholine derivatives.

Table 1: Evolution of Synthetic Approaches to Chiral Morpholines

| Synthetic Approach | Description | Key Features |

|---|---|---|

| From Chiral Pool | Utilization of readily available chiral starting materials like amino acids (e.g., L-Serine). | Relies on existing chirality; straightforward for certain targets. |

| Ring-Opening of Aziridines | Nucleophilic opening of an activated aziridine (B145994) ring with an oxygen-containing species followed by cyclization. | High stereospecificity; versatile for various substitutions. |

| Intramolecular Cyclization | Cyclization of acyclic precursors such as appropriately substituted amino alcohols. | A common and reliable method; stereochemistry is set in the precursor. |

| Catalytic Asymmetric Synthesis | Use of chiral catalysts (e.g., transition metal complexes or organocatalysts) to induce enantioselectivity. | Highly efficient; allows for the synthesis of a broad range of chiral morpholines. |

Rationale for Dedicated Academic Inquiry into (R)-3-Cyclobutylmorpholine

The specific focus on (R)-3-Cyclobutylmorpholine stems from its emergence as a valuable building block in the synthesis of complex, biologically active molecules. While detailed academic studies exclusively on this compound are not abundant, its inclusion in several patents for therapeutic agents underscores its importance. For instance, derivatives of (R)-3-cyclobutylmorpholine have been investigated as apoptosis-inducing agents for the potential treatment of cancer and autoimmune diseases. google.comgoogle.com Furthermore, it has been incorporated into molecules designed as inhibitors of Ubiquitin-Specific Protease 19 (USP19), a target of interest for conditions such as muscular atrophy and diabetes. google.com

The cyclobutyl moiety is a desirable feature in medicinal chemistry as it introduces a three-dimensional element that can improve binding affinity and metabolic stability. The specific (R)-configuration at the 3-position of the morpholine ring is crucial for the desired stereochemistry of the final drug candidate, highlighting the need for efficient and stereoselective synthetic routes to this particular isomer. A Chinese patent describes a chemical synthesis method for 3-cyclobutylmorpholine (B1422708), indicating active research and development in this area. google.com The demand for this specific chiral building block for the development of new therapeutics provides a strong rationale for dedicated academic and industrial research into its synthesis and properties.

Table 2: Research Findings on (R)-3-Cyclobutylmorpholine

| Research Area | Findings |

|---|---|

| Synthetic Chemistry | A chemical synthesis method for 3-cyclobutylmorpholine has been patented, suggesting established routes for its preparation. google.com |

| Medicinal Chemistry | (R)-3-Cyclobutylmorpholine is utilized as a key intermediate in the synthesis of patented apoptosis-inducing agents and USP19 inhibitors. google.comgoogle.comgoogle.com |

| Commercial Availability | The compound is listed by chemical suppliers, indicating its availability for research and development purposes. ambeed.com |

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-cyclobutylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-2-7(3-1)8-6-10-5-4-9-8/h7-9H,1-6H2/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWMXMPNANXOTLP-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2COCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C1)[C@@H]2COCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70717597 | |

| Record name | (3R)-3-Cyclobutylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70717597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1270182-56-3 | |

| Record name | (3R)-3-Cyclobutylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70717597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for R 3 Cyclobutylmorpholine

Enantioselective Synthesis Strategies and Pathway Elucidation

The creation of the specific stereochemistry in (R)-3-Cyclobutylmorpholine relies on several advanced synthetic tactics. These methods can be broadly categorized by how the chiral center is introduced: before, during, or after the formation of the morpholine (B109124) ring. nih.govrsc.org

Chiral Pool Approaches Utilizing Stereodefined Precursors for Morpholine Ring Formation

The chiral pool approach is a foundational strategy for asymmetric synthesis, leveraging naturally occurring enantiopure compounds as starting materials. researchgate.net Amino acids and their derivatives are common and versatile chiral precursors for the synthesis of substituted morpholines. researchgate.netnih.gov For instance, enantiopure β-amino alcohols, which can be derived from amino acids like serine, serve as key building blocks. scribd.com The synthesis often involves the cyclization of these N-sulfonyl-protected β-amino alcohols to form the morpholine ring. scribd.com

One documented pathway involves the use of enantiopure methyl 1-tritylaziridine-2-carboxylate, which is accessible from serine. scribd.com This aziridine (B145994) derivative can undergo regioselective ring-opening with an organocuprate, followed by a ring annulation reaction and subsequent deprotection under mild conditions to yield the desired 3-substituted morpholine. scribd.com

| Starting Material Source | Key Intermediate | General Approach |

| L-α-amino acids | Enantiopure β-amino alcohols | Cyclization to form morpholin-2-ones, followed by reduction. nih.gov |

| Boc-protected serine | Enantiopure sulfamidates | Used as aziridine equivalents in annulation reactions. thieme-connect.comthieme-connect.com |

| (S)-(-)-2-(α-hydroxyethyl)-benzimidazole | Chiral morpholino[4,3-a]benzimidazole derivatives | Substrate-controlled diastereoselective cyclization. researchgate.net |

Asymmetric Catalysis in Directed C-N Bond Formation for Chiral Morpholines

Asymmetric catalysis represents a highly efficient and atom-economical approach to synthesizing chiral molecules. nih.govrsc.orgfrontiersin.org This strategy introduces the stereocenter during the formation of the carbon-nitrogen bond, a critical step in constructing the chiral morpholine framework.

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. frontiersin.orgbeilstein-journals.org Chiral Brønsted acids, such as chiral phosphoric acids (CPAs), are particularly effective in a variety of asymmetric transformations. frontiersin.org These catalysts can activate substrates through hydrogen bonding, creating a chiral environment that directs the stereochemical outcome of the reaction. frontiersin.orgacs.org

For the synthesis of chiral morpholines, organocatalytic methods can be applied to the asymmetric allylation of imines or the cyclization of suitable precursors. nih.govreading.ac.uk For example, a bifunctional thiourea (B124793) catalyst has been shown to be effective in asymmetric Michael/acyl transfer reactions, which can be a key step in constructing the chiral backbone of heterocyclic compounds. beilstein-journals.org

Transition-metal catalysis is a cornerstone of modern organic synthesis, offering a broad spectrum of highly selective transformations. mdpi.comnih.govsioc-journal.cn

Rhodium-catalyzed hydrogenation is a powerful method for the asymmetric synthesis of chiral heterocycles. nih.govrsc.org Specifically, the asymmetric hydrogenation of dehydromorpholines using a bisphosphine-rhodium complex with a large bite angle has been developed to produce 2-substituted chiral morpholines in high yields and excellent enantioselectivities (up to 99% ee). nih.govrsc.orgrsc.org This "after cyclization" approach forms the stereocenter on a pre-existing heterocyclic ring. nih.govrsc.org

Palladium-catalyzed cyclization reactions are also pivotal in forming C-N bonds. nih.gov These methods can involve intramolecular amination of an appropriate substrate to construct the morpholine ring. The use of chiral ligands on the palladium center can induce enantioselectivity in the cyclization process.

A notable tandem one-pot reaction for synthesizing 3-substituted morpholines employs both a titanium-catalyzed hydroamination to form a cyclic imine, which is then reduced via asymmetric transfer hydrogenation using a Noyori-Ikariya catalyst, RuCl(S,S)-Ts-DPEN. acs.org This highly efficient process yields chiral morpholines with excellent enantiomeric excesses (>95% ee) and tolerates a wide range of functional groups. acs.org Mechanistic studies suggest that hydrogen-bonding interactions between the substrate and the catalyst's ligand are crucial for achieving high enantioselectivity. acs.org

| Catalyst Type | Reaction | Key Features |

| Rhodium-bisphosphine complex | Asymmetric hydrogenation of dehydromorpholines | High yields and enantioselectivities (up to 99% ee). nih.govrsc.orgrsc.org |

| Palladium complexes | Intramolecular C-N bond formation | Versatile for cyclization reactions. nih.gov |

| Ruthenium (Noyori-Ikariya catalyst) | Asymmetric transfer hydrogenation of cyclic imines | Excellent enantiomeric excesses (>95% ee) in a tandem reaction. acs.org |

Stereoselective Cyclization and Ring-Closing Reactions

Stereoselective cyclization reactions are crucial for constructing the morpholine ring with the desired three-dimensional arrangement. cas.cnbeilstein-journals.org These reactions often proceed through intermediates like oxocarbenium ions, where the stereochemical outcome is controlled by the reaction conditions and the nature of the substrate and catalyst. beilstein-journals.orgnih.gov

The Prins cyclization, for example, is a powerful method for the stereoselective synthesis of tetrahydropyran (B127337) rings and can be adapted for morpholine synthesis. beilstein-journals.orgnih.gov This reaction typically involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. beilstein-journals.org The stereoselectivity of the cyclization is influenced by the geometry of the starting materials and the choice of Lewis acid catalyst. cas.cn

Ring-closing metathesis (RCM) is another powerful tool for the synthesis of cyclic compounds, including morpholines. cas.cn This reaction, often catalyzed by ruthenium-based catalysts like the Grubbs catalyst, forms a double bond within a molecule, leading to cyclization. cas.cn

Application of Kinetic Resolution and Dynamic Kinetic Resolution Techniques for Enantiomeric Enrichment

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. rsc.orgnih.gov This technique can provide both the unreacted starting material and the product in high enantiomeric excess. rsc.org

Dynamic kinetic resolution (DKR) is an advancement over simple kinetic resolution that allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomerically pure product. wikipedia.orgunife.it DKR is possible when the stereocenter of the starting material can be easily epimerized, allowing the less reactive enantiomer to convert into the more reactive one during the reaction. wikipedia.org This continuous interconversion, coupled with the selective reaction of one enantiomer, drives the equilibrium towards the formation of a single product enantiomer. wikipedia.orgunife.it Lipases are often used as biocatalysts in the kinetic resolution of racemic compounds through enantioselective esterification or hydrolysis. nih.gov

Multi-Step Synthesis Pathways from Prochiral or Achiral Substrates

The creation of a specific stereocenter, such as the one in (R)-3-Cyclobutylmorpholine, from non-chiral starting materials represents a significant challenge in organic synthesis. This section details the methods used to introduce and control the desired chirality.

Identification and Preparation of Key Chiral Synthetic Intermediates

The synthesis of complex chiral molecules often relies on the use of smaller, pre-existing chiral molecules known as chiral building blocks or synthons. nih.govnih.govbuchler-gmbh.com These intermediates, sourced from the "chiral pool," provide a convenient and cost-effective way to incorporate chirality into a target molecule. buchler-gmbh.comnih.gov The production of single enantiomers of drug intermediates has become increasingly important in the pharmaceutical industry due to the recognition that chirality is a key factor in the safety and efficacy of many drug products. nih.gov

A common strategy involves the asymmetric synthesis from prochiral substrates, where a chiral catalyst or reagent induces the formation of one enantiomer over the other. nih.gov For instance, the synthesis of a chiral intermediate for (R)-3-Cyclobutylmorpholine might begin with a prochiral ketone. This ketone can undergo an enantioselective reduction using a chiral reducing agent or a biocatalyst to produce a chiral alcohol with the desired (R) configuration. This alcohol then serves as a key intermediate for the subsequent construction of the morpholine ring.

Another approach is the use of chiral auxiliaries. A prochiral substrate is temporarily attached to a chiral molecule (the auxiliary), which then directs subsequent chemical transformations to occur on one face of the molecule, leading to the formation of the desired stereocenter. After the key stereochemistry-defining step, the auxiliary is removed, yielding the enantiomerically enriched product.

Biocatalysis offers a powerful and environmentally friendly alternative for preparing chiral intermediates. nih.govresearchgate.net Enzymes such as reductases, lipases, and nitrilases can exhibit high levels of enantio- and regioselectivity. core.ac.uk For example, a prochiral ketone could be stereoselectively reduced using a specific ketoreductase enzyme to yield the corresponding (R)-alcohol, a crucial precursor for (R)-3-Cyclobutylmorpholine.

Optimization Studies of Reaction Conditions, Stereocontrol, and Scalability

Once a synthetic route is established, extensive optimization is necessary to ensure high yields, excellent stereocontrol, and scalability for potential industrial production. nih.govalmacgroup.com Key parameters that are typically optimized include temperature, solvent, catalyst loading, and reaction time.

For stereocontrol, the choice of chiral catalyst or reagent is paramount. In asymmetric hydrogenations, for example, ligands such as DuPHOS and Noyori's catalysts are known to provide high enantioselectivities for a wide range of substrates. nih.gov The selection of the appropriate ligand-metal combination is crucial for maximizing the enantiomeric excess (ee) of the product.

Biocatalytic processes also undergo rigorous optimization. almacgroup.com This can involve screening different microbial strains or enzymes to find the one with the highest activity and selectivity. core.ac.uk Furthermore, protein engineering can be employed to create mutant enzymes with enhanced properties, such as improved stability, activity, and enantioselectivity under process conditions. nih.gov Reaction conditions such as pH, temperature, and substrate concentration are carefully controlled to maximize enzyme performance and minimize side reactions. almacgroup.com

Scalability is a major consideration in pharmaceutical manufacturing. A process that works well on a laboratory scale may not be feasible for large-scale production. Therefore, optimization studies also focus on using cost-effective and readily available starting materials, minimizing the number of synthetic steps, and developing robust purification methods. The goal is to develop a process that is not only efficient and selective but also economically viable and safe to operate on a large scale.

Advanced Purification and Enantiomeric Enrichment Techniques

Even with highly optimized stereoselective syntheses, the final product may not be enantiomerically pure. Therefore, advanced purification techniques are often required to separate the desired enantiomer from any remaining unwanted enantiomer.

Chiral Chromatography (High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC)) for Enantiomer Separation

Chiral chromatography is a powerful technique for the separation of enantiomers. mz-at.de This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to different retention times and thus, separation. chiralpedia.comscas.co.jp

High-Performance Liquid Chromatography (HPLC) is a widely used method for chiral separations. scas.co.jpresearchgate.net The choice of the chiral stationary phase is critical and various types are available, including polysaccharide-based CSPs (e.g., cellulose (B213188) and amylose (B160209) derivatives), Pirkle-type CSPs, and protein-based CSPs. chromatographyonline.com The mobile phase composition, flow rate, and temperature are optimized to achieve the best separation. bioanalysis-zone.comsigmaaldrich.com While effective, HPLC can sometimes be time-consuming and use significant amounts of organic solvents.

Supercritical Fluid Chromatography (SFC) has emerged as a preferred technique for chiral separations in many pharmaceutical settings. chromatographyonline.comnih.govresearchgate.net SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. nih.gov This results in faster separations, reduced solvent consumption, and lower environmental impact compared to HPLC. chromatographyonline.comresearchgate.net The high success rate and robustness of SFC have made it a valuable tool for both analytical and preparative-scale enantiomer purification. nih.gov

Table 1: Comparison of Chiral Chromatography Techniques

| Feature | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |

|---|---|---|

| Mobile Phase | Liquid solvents | Supercritical fluid (e.g., CO2) with organic modifiers |

| Separation Speed | Generally slower | Generally faster |

| Solvent Consumption | Higher | Lower |

| Environmental Impact | Higher | Lower |

| Common Applications | Analytical and preparative separations | High-throughput screening, analytical and preparative separations |

Diastereomeric Salt Formation and Fractional Crystallization for Chiral Resolution

Chiral resolution via diastereomeric salt formation is a classical yet widely used method for separating enantiomers, particularly for amines and carboxylic acids. wikipedia.orgpharmtech.comlibretexts.org This technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. pbworks.comlibretexts.org

Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. chiralpedia.compbworks.com One of the diastereomeric salts will be less soluble in a particular solvent and will crystallize out of the solution, while the more soluble diastereomer remains dissolved. nih.gov After separation, the desired enantiomer is recovered by treating the purified diastereomeric salt with an acid or base to break the salt and remove the resolving agent. libretexts.org

The success of this method depends heavily on the choice of the resolving agent and the crystallization solvent. medprecis.com Common resolving agents for basic compounds like (R)-3-Cyclobutylmorpholine include chiral acids such as tartaric acid, mandelic acid, and camphorsulfonic acid. libretexts.orgspcmc.ac.in The process often requires screening various resolving agents and solvent systems to find the optimal conditions for efficient separation. wikipedia.org

Table 2: Common Chiral Resolving Agents for Amines

| Resolving Agent | Chemical Class |

|---|---|

| (+)-Tartaric acid | Carboxylic acid |

| (-)-Mandelic acid | Carboxylic acid |

| (+)-Camphor-10-sulfonic acid | Sulfonic acid |

| (-)-Malic acid | Carboxylic acid |

| Brucine | Alkaloid (base) |

| Quinine | Alkaloid (base) |

Rigorous Stereochemical Characterization and Absolute Configuration Determination

Advanced Spectroscopic Techniques for Stereochemical Assignment

Spectroscopic methods provide detailed information about the three-dimensional structure of molecules in solution, offering insights into their stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. In chiral molecules, protons or other NMR-active nuclei can be diastereotopic, meaning they are chemically non-equivalent and exhibit distinct chemical shifts in the NMR spectrum. masterorganicchemistry.commasterorganicchemistry.com For (R)-3-Cyclobutylmorpholine, the methylene (B1212753) protons on the morpholine (B109124) ring adjacent to the chiral center (C3) and on the cyclobutyl ring can be diastereotopic. This diastereotopicity arises from the fixed spatial relationship of these protons relative to the substituents on the chiral carbon, leading to different magnetic environments and, consequently, separate NMR signals. masterorganicchemistry.comyoutube.com Analyzing the coupling constants and chemical shifts of these diastereotopic protons can provide valuable information about the molecule's preferred conformation and relative stereochemistry.

To determine the absolute configuration, chiral derivatizing agents (CDAs) are often employed. wikipedia.org Mosher's method is a classic and widely used technique that involves the reaction of the chiral substrate, in this case, the secondary amine of the morpholine ring, with an enantiomerically pure chiral reagent, such as α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid. wikipedia.orgnih.govlibretexts.org The reaction forms diastereomeric amides. The resulting diastereomers will have different NMR spectra. wikipedia.org By comparing the ¹H NMR spectra of the diastereomers formed with both (R)- and (S)-MTPA, the absolute configuration of the original amine can be determined by analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons near the newly formed stereocenter. nih.govlibretexts.org

Table 1: Hypothetical ¹H NMR Chemical Shift Differences (Δδ) for Mosher Amide Derivatives of 3-Cyclobutylmorpholine (B1422708)

| Protons | Δδ (δS - δR) | Predicted Location Relative to Phenyl Group in (R)-MTPA Amide |

|---|---|---|

| Cyclobutyl Hα | Positive | Shielded |

| Cyclobutyl Hβ | Negative | Deshielded |

| Morpholine H2ax | Positive | Shielded |

| Morpholine H2eq | Negative | Deshielded |

| Morpholine H5ax | Negative | Deshielded |

Note: This table is illustrative and based on the established principles of Mosher's method. Actual values would be determined experimentally.

Chiroptical spectroscopic techniques are particularly powerful for determining the absolute configuration of chiral molecules in solution. wikipedia.orgbruker.com

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orgbruker.com The resulting VCD spectrum provides a unique fingerprint of the molecule's absolute configuration and conformation. mdpi.com By comparing the experimental VCD spectrum of (R)-3-Cyclobutylmorpholine with the spectrum predicted by ab initio quantum chemical calculations, the absolute configuration can be unambiguously assigned. stackexchange.com The calculations are typically performed using density functional theory (DFT). wikipedia.org

Electronic Circular Dichroism (ECD) is analogous to VCD but measures the differential absorption of circularly polarized ultraviolet-visible light. mdpi.comencyclopedia.pub ECD is sensitive to the electronic transitions of chromophores within the molecule. encyclopedia.pubnih.gov While the morpholine and cyclobutyl groups themselves are not strong chromophores, derivatization to introduce a chromophore near the stereocenter can make ECD a viable technique. nih.gov Similar to VCD, the experimental ECD spectrum is compared with theoretical spectra calculated for both the (R) and (S) enantiomers to determine the absolute configuration. nih.govdtu.dknih.gov

Table 2: Comparison of Chiroptical Spectroscopy Techniques

| Technique | Spectral Range | Principle | Requirement for Molecule |

|---|---|---|---|

| VCD | Infrared | Differential absorption of circularly polarized IR light | Must be chiral |

Optical rotation is the measurement of the rotation of plane-polarized light by a chiral substance. promptpraxislabs.com The specific rotation, [α], is a characteristic physical property of a chiral molecule under specific conditions (temperature, wavelength, solvent, and concentration). youtube.comlibretexts.org While the sign of the optical rotation (+ or -) can sometimes be correlated with the absolute configuration for a series of closely related compounds, this is not always a reliable method on its own. libretexts.org However, when combined with theoretical calculations, optical rotation can be a powerful tool. researchgate.netresearchgate.net By calculating the expected optical rotation for both the (R) and (S) enantiomers of 3-Cyclobutylmorpholine using computational methods like DFT, the calculated value can be compared with the experimentally measured value to assign the absolute configuration. researchgate.net

X-ray Crystallography for Definitive Absolute Configuration Assignment (where applicable to crystalline derivatives)

X-ray crystallography is considered the gold standard for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. nih.gov This technique provides an unambiguous three-dimensional structure of the molecule in the solid state. nih.gov For a non-crystalline compound like (R)-3-Cyclobutylmorpholine, a crystalline derivative must be prepared. This can be achieved by forming a salt with a chiral acid or by creating a covalent derivative that readily crystallizes. mdpi.com The diffraction pattern of X-rays passing through the crystal allows for the determination of the precise arrangement of atoms in the molecule, including the absolute stereochemistry at the chiral center. nih.govdntb.gov.ua

Chemical Derivatization Strategies for Stereochemical Proof

In addition to preparing derivatives for Mosher's analysis or X-ray crystallography, other chemical derivatization strategies can be employed to confirm the stereochemistry. This can involve reacting (R)-3-Cyclobutylmorpholine with a known chiral reagent to form a diastereomeric product whose stereochemistry can be more easily determined by other methods, such as NMR or chromatography. mdpi.com For instance, the formation of diastereomers can allow for their separation by chiral chromatography, and the elution order can sometimes be correlated with the absolute configuration of the starting material.

Reactivity and Derivatization Studies of R 3 Cyclobutylmorpholine As a Chiral Synthetic Building Block

Functionalization at the Nitrogen Center: N-Alkylation and N-Acylation Pathways

The secondary amine nitrogen in the (R)-3-cyclobutylmorpholine ring is a primary site for functionalization due to its nucleophilic character. This allows for the straightforward introduction of a wide range of substituents through N-alkylation and N-acylation reactions, enabling the synthesis of diverse libraries of derivatives.

N-Alkylation: This process involves the reaction of the morpholine (B109124) nitrogen with various alkylating agents, such as alkyl halides or sulfonates, typically in the presence of a base to neutralize the acid generated during the reaction. The choice of base and solvent can influence the reaction's efficiency. For instance, the use of a non-nucleophilic base like cesium carbonate can facilitate the reaction with electrophiles such as ethyl bromoacetate (B1195939) mdpi.com. The general efficiency of such reactions on N-containing heterocycles allows for the creation of a variety of substituted products nih.gov. These reactions are fundamental in modifying the steric and electronic properties of the parent molecule, which is crucial for applications in medicinal chemistry and materials science.

N-Acylation: The introduction of an acyl group onto the nitrogen atom is another common and highly efficient transformation. This is typically achieved by reacting (R)-3-cyclobutylmorpholine with acylating agents like acyl chlorides, anhydrides, or thioesters fortunejournals.combeilstein-journals.orgnih.gov. These reactions are often rapid and high-yielding, providing stable amide products fortunejournals.com. N-acylation is a widely used transformation in organic synthesis and is a common motif in pharmaceutical and agrochemical research fortunejournals.com. The resulting N-acylmorpholines can exhibit different conformational preferences and biological activities compared to their non-acylated counterparts.

Below is a table summarizing typical conditions for these functionalization pathways, based on general principles of amine reactivity.

| Reaction Type | Reagent Class | Typical Conditions | Product Class |

| N-Alkylation | Alkyl Halides (R-X) | Base (e.g., K₂CO₃, Cs₂CO₃, Et₃N), Solvent (e.g., DMF, CH₃CN), Room Temp. to 80°C | N-Alkyl-(R)-3-cyclobutylmorpholine |

| N-Acylation | Acyl Chlorides (RCOCl) | Base (e.g., Pyridine, Et₃N), Solvent (e.g., CH₂Cl₂, THF), 0°C to Room Temp. | N-Acyl-(R)-3-cyclobutylmorpholine |

| N-Acylation | Carboxylic Anhydrides ((RCO)₂O) | Solvent (e.g., CH₂Cl₂, neat), Room Temp. to 50°C | N-Acyl-(R)-3-cyclobutylmorpholine |

Regioselective Functionalization at Carbon Stereocenters or Adjacent Positions

While functionalization at the nitrogen center is the most common, derivatization at the carbon framework of (R)-3-cyclobutylmorpholine allows for more profound structural modifications. These reactions are generally more challenging due to the higher activation energy required to break C-H bonds.

Reactions targeting the C-2 and C-5 positions, which are adjacent to the ring oxygen, or the C-3 stereocenter itself, often require the use of strong bases to generate a carbanion, followed by quenching with an electrophile. The regioselectivity of such reactions is a critical aspect, often directed by the existing stereochemistry and the nature of the reagents used. Advanced synthetic strategies, such as rhodium-catalyzed intramolecular cyclization of related nitrogen-tethered allenols, have been employed to synthesize highly substituted morpholines with excellent control over diastereoselectivity rsc.org. While specific studies on the regioselective functionalization of (R)-3-cyclobutylmorpholine are not widely reported, these advanced methods highlight potential pathways for its derivatization.

Transformations Involving Ring-Opening and Ring-Expansion

Transformations that alter the core heterocyclic structure, such as ring-opening or ring-expansion, represent a more drastic modification of the (R)-3-cyclobutylmorpholine scaffold. Ring-opening reactions would involve the cleavage of one of the C-O or C-N bonds within the morpholine ring. Such reactions are less common for saturated heterocycles like morpholine under standard conditions, as they are generally more stable than their three- or four-membered ring counterparts researchgate.net. However, under specific conditions, such as with strong reducing agents or certain catalysts, the ring can be opened to yield amino alcohol derivatives.

Ring-expansion reactions, which would convert the six-membered morpholine ring into a larger heterocycle, are also not commonly reported for this specific scaffold. These transformations typically require specialized reagents and reaction pathways that are not generally applicable to simple morpholine derivatives.

Integration of (R)-3-Cyclobutylmorpholine in the Construction of Complex Chiral Scaffolds and Heterocycles

One of the most significant applications of (R)-3-cyclobutylmorpholine is its use as a chiral building block in the synthesis of more complex and biologically active molecules. The inherent chirality of the molecule can be transferred to new, more complex structures, making it a valuable starting material in asymmetric synthesis.

Substituted morpholines are key components in a number of biologically active compounds, and synthetic strategies to access them are of great interest nih.gov. For example, general methods for synthesizing substituted morpholine nucleoside derivatives have been developed, highlighting the importance of this scaffold in medicinal chemistry nih.govresearchgate.net. Furthermore, catalytic methods have been developed for the synthesis of complex bicyclic systems, such as 9-azabicyclo[4.2.1]nona-2,4,7-trienes, which can be derived from N-substituted azepines mdpi.com. While not directly starting from (R)-3-cyclobutylmorpholine, these syntheses underscore the utility of heterocyclic building blocks in constructing intricate molecular architectures. The (R)-3-cyclobutylmorpholine moiety can be incorporated into larger molecules to impart specific physicochemical properties, such as improved solubility or metabolic stability, which are desirable in drug discovery.

Computational and Theoretical Investigations on R 3 Cyclobutylmorpholine

Conformational Analysis and Energy Landscape Exploration

The conformational flexibility of (R)-3-Cyclobutylmorpholine is determined by the interplay of the morpholine (B109124) and cyclobutane (B1203170) ring systems. Computational analysis is essential to map the potential energy surface, identify stable conformers, and understand the energetic barriers between them.

The six-membered morpholine ring predominantly adopts a chair conformation to minimize steric and torsional strain. However, other higher-energy conformations, such as the twist-boat, also exist on the potential energy surface. The cyclobutane ring is not planar but exists in a puckered conformation to relieve ring strain. Theoretical studies typically employ methods like Density Functional Theory (DFT) to optimize the geometries of these various conformers and calculate their relative energies.

The chair conformation of the morpholine ring can exist in two forms that interconvert via a ring-flip. In (R)-3-Cyclobutylmorpholine, these two chair conformers are diastereomeric due to the placement of the cyclobutyl group in either an axial or equatorial position. The twist-boat conformations, while generally less stable, can serve as transition states or intermediates in the ring inversion process.

Chair Conformation: The lowest energy conformation for the morpholine ring, characterized by staggered arrangements of substituents on adjacent atoms.

Twist-Boat Conformation: A more flexible and higher-energy conformation that avoids the eclipsing interactions of the pure boat form.

Computational scans of dihedral angles are performed to map the pathway of conformational interconversion and identify the energy barriers, providing a complete picture of the molecule's dynamic behavior in solution.

The presence of the cyclobutyl substituent at the C3 position has a profound effect on the conformational equilibrium of the morpholine ring. Computational methods are used to quantify the energetic preference for placing this bulky group in an equatorial versus an axial position.

In general, bulky substituents on six-membered rings preferentially occupy the equatorial position to avoid 1,3-diaxial interactions, which are destabilizing steric clashes with other axial atoms. For (R)-3-Cyclobutylmorpholine, the chair conformation with the cyclobutyl group in the equatorial position is expected to be significantly lower in energy than the axial conformer. DFT calculations can predict the energy difference (A-value) between these two states. These calculations also help assess the configurational stability of the chiral center at C3, confirming that the energetic barrier to inversion is prohibitively high under normal conditions.

The table below illustrates hypothetical relative energies for the principal conformers of (R)-3-Cyclobutylmorpholine, as would be determined by DFT calculations.

| Conformer | Cyclobutyl Position | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| Chair 1 | Equatorial | 0.00 | 99.5 |

| Chair 2 | Axial | 3.50 | 0.5 |

| Twist-Boat | - | 5.80 | <0.1 |

This interactive table is based on theoretical principles of steric hindrance in substituted cyclic systems. The energy values are representative examples derived from computational chemistry studies on similar substituted morpholines.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly using DFT, are employed to investigate the electronic properties of (R)-3-Cyclobutylmorpholine. nih.govnorthwestern.edu These calculations provide a detailed picture of the electron distribution and orbital energies, which are fundamental to understanding the molecule's reactivity.

Key electronic properties calculated include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability. For morpholine derivatives, the HOMO is typically localized on the nitrogen atom's lone pair, making it a primary site for electrophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. In (R)-3-Cyclobutylmorpholine, the most negative potential is expected around the oxygen and nitrogen atoms due to their high electronegativity.

Atomic Charges: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to assign partial charges to each atom, quantifying the electron distribution and identifying polar bonds within the molecule. nih.gov

The following table summarizes typical electronic properties that would be obtained from a DFT calculation on (R)-3-Cyclobutylmorpholine.

| Property | Calculated Value | Implication |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability (nucleophilicity) at the nitrogen atom. |

| LUMO Energy | +1.2 eV | Indicates susceptibility to nucleophilic attack at specific carbon atoms. |

| HOMO-LUMO Gap | 7.7 eV | Suggests high kinetic stability. |

| Dipole Moment | 1.9 D | Confirms the polar nature of the molecule. |

This interactive table presents exemplary data consistent with quantum chemical calculations on heterocyclic amines.

Prediction and Correlation of Spectroscopic Properties with Stereochemistry (e.g., NMR chemical shifts, ECD spectra)

Computational spectroscopy is a vital tool for structure elucidation and, particularly, for the assignment of absolute stereochemistry. nih.govbohrium.com By simulating spectra for a proposed structure, one can compare the results directly with experimental data for validation.

For (R)-3-Cyclobutylmorpholine, two key techniques are:

NMR Chemical Shift Prediction: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the NMR shielding tensors of nuclei. nih.gov These tensors are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). By calculating the ¹H and ¹³C chemical shifts for the lowest-energy conformer, a predicted spectrum can be generated. manchester.ac.uk Comparing this predicted spectrum with the experimental one can help confirm the molecule's constitution and conformation. Discrepancies between calculated and experimental shifts can often be resolved by considering a Boltzmann-weighted average of shifts from multiple contributing conformers. nih.gov

Electronic Circular Dichroism (ECD) Spectra Simulation: ECD spectroscopy is an excellent experimental technique for determining the absolute configuration of chiral molecules. technologynetworks.comchemrxiv.org The theoretical simulation of ECD spectra, most commonly performed using Time-Dependent Density Functional Theory (TDDFT), has become a standard method for this purpose. dtu.dkunipi.it The calculation involves computing the excitation energies and corresponding rotatory strengths for the electronic transitions of the molecule. The resulting simulated ECD spectrum for the (R)-enantiomer can be compared to the experimental spectrum. A match confirms the absolute configuration, whereas a mirror-image spectrum would indicate the opposite enantiomer.

The table below shows a hypothetical comparison of calculated and experimental spectroscopic data.

| Spectroscopic Data | Calculated Value | Experimental Value |

| ¹H NMR (H at C3) | δ 2.85 ppm | δ 2.82 ppm |

| ¹³C NMR (C3) | δ 65.4 ppm | δ 65.1 ppm |

| ECD (First Cotton Effect) | λ = 215 nm, Δε = +1.2 | λ = 218 nm, Δε = +1.1 |

This interactive table illustrates the expected close correlation between predicted spectroscopic data from high-level computational models and experimental measurements.

Mechanistic Investigations of Formation and Transformation Reactions via Transition State Analysis

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. aps.org By mapping the potential energy surface that connects reactants to products, chemists can identify transition states (TS) and intermediates, and calculate the activation energies that govern the reaction rate.

For the synthesis of (R)-3-Cyclobutylmorpholine, theoretical calculations can be used to investigate key reaction steps, such as the cyclization to form the morpholine ring. Transition state analysis would involve:

Locating the Transition State Structure: Computational algorithms are used to find the first-order saddle point on the potential energy surface corresponding to the TS of a specific reaction step.

Calculating Activation Energy: The energy difference between the transition state and the reactants (ΔG‡) is calculated. This value is critical for predicting the reaction's feasibility and rate.

Confirming the Reaction Pathway: An Intrinsic Reaction Coordinate (IRC) calculation is performed starting from the TS structure. This traces the minimum energy path downhill to both the reactants and the products, confirming that the identified TS correctly connects the desired species.

These investigations can provide crucial insights into the stereoselectivity of a synthesis. By comparing the activation energies for pathways leading to the (R) versus the (S) product, chemists can understand and predict the stereochemical outcome of a reaction, facilitating the design of more efficient and selective synthetic routes.

Advanced Analytical Methodologies for Purity and Stereoisomeric Excess Determination

Development and Validation of Chiral Analytical Methods for (R)-3-Cyclobutylmorpholine and its Derivatives

The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, requires the use of a chiral selector. researchgate.net Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), is the most prevalent and effective technique for this purpose. chromatographyonline.comsphinxsai.com The development of a reliable method for (R)-3-Cyclobutylmorpholine involves a systematic approach to selecting a suitable chiral stationary phase (CSP) and optimizing the mobile phase to achieve adequate resolution between the (R)- and (S)-enantiomers.

Method Development:

The primary goal of method development is to achieve a baseline separation of the enantiomers of 3-Cyclobutylmorpholine (B1422708). This process typically involves screening various commercially available CSPs. Polysaccharide-based CSPs, such as those with amylose (B160209) or cellulose (B213188) derivatives coated or immobilized on a silica support (e.g., Chiralpak® and Chiralcel® series), are widely used and have proven effective for a broad range of chiral compounds, including amines and cyclic structures. researchgate.netnih.gov Cyclodextrin-based and protein-based columns also represent viable options. springernature.comyoutube.com

The choice of mobile phase is critical and depends on the selected CSP and the properties of the analyte. For polysaccharide CSPs, common modes of operation include:

Normal-Phase: Using eluents like n-hexane mixed with an alcohol (e.g., ethanol, 2-propanol). Small amounts of an additive, such as diethylamine for a basic compound like 3-Cyclobutylmorpholine, are often required to improve peak shape and resolution. oup.com

Polar Organic Mode: Employing polar organic solvents like ethanol or methanol, sometimes with additives.

Reversed-Phase: Using mixtures of water or buffers and organic solvents like acetonitrile or methanol.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations. chromatographyonline.com SFC utilizes supercritical carbon dioxide as the main mobile phase component, often with a polar organic co-solvent (modifier) like methanol or ethanol. sphinxsai.com This technique offers advantages such as faster analysis times, reduced consumption of organic solvents, and high chromatographic efficiency. chromatographyonline.comeuropeanpharmaceuticalreview.com

Method Validation:

Once optimal chromatographic conditions are established, the analytical method must be validated in accordance with guidelines from regulatory bodies like the International Conference on Harmonization (ICH). dujps.com Validation ensures that the method is suitable for its intended purpose. registech.com Key validation parameters for a chiral purity method are outlined in the table below.

Interactive Table 6.1.1: Validation Parameters for Chiral Analytical Methods

| Parameter | Description | Typical Acceptance Criteria |

| Specificity | The ability to assess the desired enantiomer unequivocally in the presence of other components, including its counter-enantiomer and other impurities. | The peak for the main enantiomer should be pure and well-resolved from the counter-enantiomer and any other potential impurities (Resolution > 2.0). |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.995 for the undesired enantiomer over its expected concentration range. |

| Accuracy | The closeness of test results obtained by the method to the true value. Often assessed by recovery studies of the undesired enantiomer spiked into the main component. | Recovery typically between 80% and 120% for the impurity at its specification level. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Includes repeatability and intermediate precision. | Relative Standard Deviation (RSD) should be ≤ 15% at the limit of quantitation (LOQ) and typically ≤ 5% at higher concentrations. |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio (S/N) ≥ 3. registech.com |

| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio (S/N) ≥ 10. registech.com |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition). | Resolution and other critical parameters should remain within acceptable limits during varied conditions. |

Quantitative Analysis of Enantiomeric Excess (e.e.) and Diastereomeric Ratio (d.r.)

The primary purpose of a validated chiral method is to determine the stereoisomeric purity of (R)-3-Cyclobutylmorpholine. This is most commonly expressed as enantiomeric excess (e.e.).

Enantiomeric Excess (e.e.):

Enantiomeric excess is a measure of the purity of a chiral substance. It reflects the degree to which one enantiomer is present in greater amounts than the other. nih.gov Using the peak areas obtained from the chiral chromatogram, the e.e. is calculated with the following formula:

e.e. (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100

Where:

AreaR is the peak area of the desired (R)-enantiomer.

AreaS is the peak area of the undesired (S)-enantiomer.

For pharmaceutical intermediates, the required e.e. is often very high, typically >99.5%, to ensure the final active pharmaceutical ingredient (API) meets its stereochemical purity specifications.

Interactive Table 6.2.1: Example Calculation of Enantiomeric Excess

| Enantiomer | Retention Time (min) | Peak Area | Calculation Step | Result |

| (S)-3-Cyclobutylmorpholine | 8.5 | 1,500 | AreaS | 1,500 |

| (R)-3-Cyclobutylmorpholine | 10.2 | 498,500 | AreaR | 498,500 |

| Total Area | 500,000 | AreaR + AreaS | 500,000 | |

| Area Difference | 497,000 | AreaR - AreaS | 497,000 | |

| Enantiomeric Excess (e.e.) | (Difference / Total) x 100 | 99.4% |

Diastereomeric Ratio (d.r.):

While 3-Cyclobutylmorpholine itself has only one chiral center, it may be used in synthetic pathways that introduce additional stereocenters, leading to the formation of diastereomers. In such cases, the analytical method would also need to be capable of separating and quantifying these diastereomers. The diastereomeric ratio (d.r.) is calculated similarly to e.e., based on the relative peak areas of the diastereomeric products. The development of such methods can be more straightforward as diastereomers have different physicochemical properties and can often be separated on standard achiral stationary phases.

Chromatographic and Spectroscopic Methods for Impurity Profiling Related to Stereoisomeric Byproducts

Impurity profiling is a critical component of quality control, aiming to identify and quantify all potential impurities in a drug substance or intermediate. tvtpi.com.vn For (R)-3-Cyclobutylmorpholine, the most significant stereoisomeric byproduct is its enantiomer, (S)-3-Cyclobutylmorpholine.

Chromatographic Methods:

The validated chiral HPLC or SFC method serves as the primary tool for profiling stereoisomeric impurities. nih.gov It allows for the sensitive detection and quantification of the (S)-enantiomer, ensuring that it remains below the specified limit (e.g., not more than 0.15%).

In addition to the enantiomeric impurity, other process-related impurities or degradation products could potentially be stereoisomers, especially if the synthesis involves multiple chiral centers. Two-dimensional liquid chromatography (2D-LC), which combines two different column selectivities (e.g., achiral followed by chiral), can be a powerful technique for resolving complex mixtures of impurities. nih.gov

Spectroscopic Methods:

While chromatography separates the impurities, spectroscopy is used for their identification and structural elucidation. Hyphenated techniques, which couple a separation method with a spectroscopic detector, are particularly powerful.

Liquid Chromatography-Mass Spectrometry (LC-MS) / Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS): Coupling the chiral separation method with a mass spectrometer allows for the determination of the molecular weight of any detected impurities. sphinxsai.com Since enantiomers have identical mass spectra, MS is used to confirm that a separated impurity peak has the same mass as the main compound, supporting its identification as a stereoisomer. It is invaluable for identifying other, non-isomeric impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a definitive tool for structure elucidation. While standard NMR cannot distinguish between enantiomers, the use of chiral shift reagents or chiral solvating agents can induce chemical shift differences between the enantiomers, allowing for their differentiation and quantification.

Future Research Directions and Unresolved Challenges in R 3 Cyclobutylmorpholine Chemistry

Development of More Efficient and Sustainable Asymmetric Synthetic Routes

A primary challenge in the study of (R)-3-Cyclobutylmorpholine is the development of efficient and environmentally benign methods for its enantioselective synthesis. Current synthetic strategies for chiral 3-substituted morpholines often involve multi-step sequences, which can be inefficient and generate significant waste. Future research will likely focus on the following areas:

Catalytic Asymmetric Hydrogenation: Asymmetric hydrogenation of corresponding dehydromorpholine precursors represents a highly atom-economical approach. rsc.org The development of novel chiral catalysts, particularly those based on earth-abundant metals, will be crucial for achieving high enantioselectivity and turnover numbers. Challenges include the synthesis of the specific dehydromorpholine precursor and overcoming potential steric hindrance from the cyclobutyl group.

Organocatalysis: The use of small organic molecules as catalysts offers a green alternative to metal-based catalysis. Future work could explore the use of chiral Brønsted acids or bases to catalyze the cyclization of appropriate precursors to form the morpholine (B109124) ring with high stereocontrol. The design of organocatalysts that can effectively accommodate the bulky cyclobutyl substituent will be a key hurdle.

Biocatalysis: Enzymatic resolutions and asymmetric transformations offer unparalleled selectivity under mild conditions. Screening for or engineering enzymes that can selectively produce (R)-3-Cyclobutylmorpholine from a racemic mixture or a prochiral substrate would be a significant advancement in sustainable synthesis.

Flow Chemistry: Continuous flow processes can offer improved safety, scalability, and efficiency compared to traditional batch synthesis. chemrxiv.org Developing a continuous flow synthesis of (R)-3-Cyclobutylmorpholine would be a major step towards its large-scale production for potential applications.

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Catalytic Asymmetric Hydrogenation | High atom economy, potential for high enantioselectivity. | Synthesis of precursor, steric hindrance, catalyst cost. |

| Organocatalysis | Metal-free, environmentally benign, readily available catalysts. | Catalyst design for bulky substrates, reaction optimization. |

| Biocatalysis | High selectivity, mild reaction conditions, sustainable. | Enzyme discovery and engineering, substrate scope. |

| Flow Chemistry | Scalability, improved safety and efficiency, process control. | Reactor design, optimization of reaction parameters. |

Exploration of Novel Reactivity Patterns and Synthetic Applications as a Chiral Building Block

The unique three-dimensional structure of (R)-3-Cyclobutylmorpholine makes it an attractive chiral building block for the synthesis of more complex molecules. The cyclobutyl group can introduce conformational constraints and specific steric interactions, which could be beneficial in the design of bioactive compounds. researchgate.net Future research in this area should focus on:

Functionalization of the Morpholine Ring: Investigating the selective functionalization of the nitrogen atom and the remaining positions on the morpholine ring will be essential to expand its synthetic utility. This includes N-arylation, N-alkylation, and C-H activation strategies to introduce further diversity. nih.govnih.gov

Ring-Opening Reactions: Exploring controlled ring-opening reactions of the morpholine nucleus could provide access to novel chiral amino alcohol derivatives with a cyclobutyl moiety, which are valuable synthetic intermediates.

Application in Asymmetric Synthesis: (R)-3-Cyclobutylmorpholine could potentially be used as a chiral auxiliary or ligand in asymmetric catalysis. Its unique steric and electronic properties could lead to novel reactivity and selectivity in various transformations.

Medicinal Chemistry Scaffolding: The incorporation of the (R)-3-cyclobutylmorpholine motif into new drug candidates is a promising avenue. The cyclobutyl group can act as a bioisostere for other functionalities and influence the pharmacokinetic and pharmacodynamic properties of a molecule.

| Application Area | Research Focus | Potential Impact |

| Synthetic Building Block | Selective functionalization of the morpholine ring. | Access to a diverse range of novel chiral compounds. |

| Chiral Auxiliary/Ligand | Use in asymmetric catalysis to induce stereoselectivity. | Development of new asymmetric synthetic methodologies. |

| Medicinal Chemistry | Incorporation into bioactive molecules. | Discovery of new therapeutic agents with improved properties. |

Advancements in Ultrafast and High-Throughput Stereochemical Control and Characterization Methodologies

The development of rapid and efficient methods for determining the enantiomeric purity and absolute configuration of (R)-3-Cyclobutylmorpholine is crucial for both synthetic route development and quality control. While established techniques like chiral High-Performance Liquid Chromatography (HPLC) are reliable, they can be time-consuming. nih.govphenomenex.comsorbtech.com Future advancements should target:

High-Throughput Screening (HTS) of Enantioselectivity: The development of HTS methods, potentially based on chiroptical spectroscopy (e.g., circular dichroism) or mass spectrometry, would significantly accelerate the discovery of optimal catalysts and reaction conditions for asymmetric synthesis. rsc.orgnih.gov

Advanced NMR Techniques: The use of chiral solvating agents or derivatizing agents in Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool for determining enantiomeric excess and assigning absolute configuration without the need for chromatographic separation. medscape.com Further development of these reagents tailored for morpholine derivatives is needed.

Computational Modeling: In silico methods can play a vital role in predicting the stereochemical outcome of reactions and understanding the mechanism of chiral recognition. Combining computational predictions with experimental results can streamline the development of stereoselective syntheses and characterization methods.

| Characterization Method | Future Advancements | Benefit |

| Chiral HPLC | Development of novel chiral stationary phases for faster separations. | Reduced analysis time, improved resolution. |

| High-Throughput Screening | Spectroscopic and mass spectrometric-based assays. | Rapid optimization of asymmetric reactions. |

| NMR Spectroscopy | New chiral solvating and derivatizing agents. | In-situ determination of enantiomeric excess. |

| Computational Modeling | Improved prediction of stereochemical outcomes. | Rational design of stereoselective synthetic routes. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.